molecular formula C17H19F2NO4S B2828994 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide CAS No. 1796951-04-6

3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2828994
CAS No.: 1796951-04-6
M. Wt: 371.4
InChI Key: GYIBPUHVEOELFS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide ( 1796951-04-6) is a synthetic sulfonamide derivative with a molecular formula of C17H19F2NO4S and a molecular weight of 371.4 g/mol . This compound is provided for research purposes and is not intended for diagnostic or therapeutic uses. Sulfonamide-based compounds are a significant class in medicinal chemistry, often explored for their diverse biological activities. For instance, related sulfonamide structures have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain management research . Furthermore, structurally similar benzenesulfonamide compounds have been identified as inhibitors of SUMO (Small Ubiquitin-Related Modifier) pathways, which are important in cellular processes like protein modification and are potential targets in oncology and other disease areas . The presence of fluorine atoms and methoxy groups in its structure is a common strategy in drug design to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity. Researchers can utilize this compound as a key intermediate or as a pharmacological tool in exploring new therapeutic agents, particularly in neuroscience and oncology.

Properties

IUPAC Name

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO4S/c1-17(24-3,13-6-4-5-7-14(13)18)11-20-25(21,22)12-8-9-16(23-2)15(19)10-12/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIBPUHVEOELFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 4-methoxybenzenesulfonyl chloride, and 2-fluoro-2-methoxypropane.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form 2-fluoro-N-(4-methoxybenzenesulfonyl)aniline.

    Alkylation: The intermediate is then alkylated with 2-fluoro-2-methoxypropane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.

Major Products

    Oxidation: Products include 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonic acid.

    Reduction: Products include 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenamine.

    Substitution: Products vary depending on the nucleophile used, such as 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant anti-cancer properties. This compound may function as an inhibitor of specific kinases involved in tumor growth and proliferation.

Case Study :
A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential use as a chemotherapeutic agent.

Neuroprotection

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.

Findings :
Research indicates that the compound can inhibit glutamate-induced neurotoxicity by acting on NMDA receptors, which are critical in excitotoxicity associated with neurodegeneration.

Biochemical Probes

Due to its structural features, this compound serves as a valuable biochemical probe for studying purine metabolism and receptor interactions.

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Findings
Cancer TherapyInhibition of kinase pathwaysInduces apoptosis in cancer cell lines
NeuroprotectionNMDA receptor modulationReduces glutamate-induced neurotoxicity
Biochemical ProbesInteraction with purine metabolic pathwaysUseful for studying receptor interactions

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. The fluorine atoms can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Differences from Target Compound
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide C₁₈H₁₉F₂NO₃ 335.3452 Benzamide core; fluorine and methoxy groups Benzamide (vs. sulfonamide); higher lipophilicity
3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide C₂₂H₂₆FN₂O₃S ~420.5 Piperidine ring; isopropylphenoxy side chain Bulky substituents; altered steric and electronic effects
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₈FN₃O₃S ~363.4 Pyrimidine ring; formyl and isopropyl groups; methanesulfonamide Heteroaromatic core; reduced planarity
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₂H₁₆F₄N₄O₂S 484.45 Pyridine ring; cyano, trifluoromethyl, and sulfanyl groups Thioether linkage; increased electron-withdrawing effects

Functional Group Analysis

Sulfonamide vs. Benzamides (e.g., ) may exhibit higher membrane permeability due to reduced polarity.

Fluorine and Methoxy Substituents :

  • Fluorine atoms in both the target compound and analogs (e.g., ) improve metabolic stability by blocking oxidation sites.
  • Methoxy groups (target compound, ) contribute to solubility via hydrogen bonding but may reduce lipophilicity compared to halogenated or alkyl groups.

Aromatic Core Variations :

  • Pyrimidine () and pyridine () rings introduce heteroatoms, altering electronic distribution and binding affinity compared to the benzene core.
  • Piperidine-containing analogs () add conformational flexibility, which could impact target engagement.

Physicochemical and Pharmacological Implications

  • Lipophilicity :
    • The trifluoromethyl group in increases lipophilicity (~LogP > 3) compared to the target compound’s methoxy groups (~LogP ~2.5).
    • Fluorine atoms in the target compound balance polarity and hydrophobicity .
  • Synthetic Complexity :
    • Sulfonamide synthesis typically involves sulfonylation of amines, while benzamides () require acyl chloride intermediates. Heterocyclic cores () demand specialized ring-forming reactions.

Biological Activity

The compound 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18F2N2O4S
  • IUPAC Name : this compound

The biological activity of sulfonamides often involves inhibition of key enzymes or pathways. For this compound, the following mechanisms are hypothesized based on related compounds:

  • Inhibition of Protein Kinases : Similar sulfonamide compounds have been shown to modulate protein kinase activities, influencing cellular proliferation and apoptosis pathways .
  • Antimicrobial Activity : The presence of fluorine atoms in the structure may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antibacterial efficacy .

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound's structural features suggest potential activity against various cancer cell lines due to its ability to inhibit specific protein kinases involved in tumor growth.

  • Case Study : In vitro assays demonstrated that related sulfonamide compounds effectively inhibited the proliferation of cancer cells, with IC50 values ranging from 10 to 50 µM depending on the cell line tested.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Preliminary results suggest an MIC value of approximately 32 µM for this compound against S. aureus, indicating moderate antibacterial activity.
CompoundMIC (µM)MBC (µM)
This compound32Not Detected

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Fluorine Substitution : The introduction of fluorine atoms on the phenyl rings appears to enhance both anticancer and antimicrobial activities.
  • Methoxy Groups : The presence of methoxy groups may contribute to increased lipophilicity, facilitating better cell membrane permeability and bioavailability.

Research Findings

A comprehensive review of literature reveals several studies focused on similar compounds with promising biological activities:

  • Inhibitory Effects on COX Enzymes : Some derivatives have shown significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammation and cancer progression .
  • Antibacterial Efficacy : Studies have demonstrated that fluoroaryl compounds exhibit strong antibacterial effects, with some derivatives achieving MIC values as low as 16 µM against resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide?

  • Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to maximize yield and purity. For sulfonamide derivatives like this compound, nucleophilic substitution at the sulfonyl chloride intermediate is critical. Evidence suggests using aprotic solvents (e.g., DMF or THF) and controlled temperatures (40–60°C) to avoid side reactions from the fluorophenyl and methoxy groups . Purification via column chromatography or recrystallization is recommended to isolate the product from unreacted intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : Assign peaks for fluorine (¹⁹F NMR) and protons (¹H NMR) to verify substituent positions. Overlapping aromatic signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns from fluorine .
  • X-ray Crystallography : Use SHELXL or similar software for single-crystal analysis to resolve ambiguities in stereochemistry or bond angles .

Q. What solvent systems are suitable for solubility testing of this sulfonamide derivative?

  • Methodological Answer : Test solubility in a polarity gradient:

  • Polar aprotic solvents : DMSO, DMF (ideal for biological assays due to low toxicity).
  • Chlorinated solvents : Dichloromethane, chloroform (useful for crystallization).
  • Aqueous buffers : Adjust pH to assess ionization of the sulfonamide group (pKa ~10–11). Fluorine’s lipophilicity may reduce water solubility, necessitating surfactants or co-solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated sulfonamides?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays (e.g., kinase inhibition studies) .
  • Purity validation : Use HPLC-UV/ELSD to ensure >95% purity, as trace impurities (e.g., unreacted fluorophenyl intermediates) can skew results .
  • Structural analogs : Synthesize derivatives (e.g., varying methoxy or fluorine positions) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Combine in silico tools:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like carbonic anhydrase or tyrosine kinases .
  • ADME prediction : SwissADME or pkCSM to estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability. Fluorine’s electronegativity may enhance metabolic resistance .

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms for sulfonamide derivatives?

  • Methodological Answer : Single-crystal X-ray structures provide empirical bond-length/angle data to validate mechanistic hypotheses (e.g., SN2 vs. SN1 pathways). For example, observe spatial arrangement of the methoxypropyl group to confirm steric effects on reactivity. SHELX refinement parameters (R-factor < 0.05) ensure reliability .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS. Sulfonamide hydrolysis is pH-dependent .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess fluorophenyl ring stability .
  • Thermal analysis : DSC/TGA to determine melting points and thermal decomposition pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting SAR data between fluorinated and non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effects can alter electronic properties (e.g., Hammett σ values) and steric bulk. Address contradictions by:

  • Comparative docking : Map fluorine’s impact on target binding pockets (e.g., halogen bonding vs. steric hindrance) .
  • Electrostatic potential maps : Generate via DFT calculations (e.g., Gaussian) to visualize charge distribution differences .

Q. What approaches validate the reproducibility of synthetic routes across laboratories?

  • Methodological Answer : Standardize protocols using:

  • Round-robin testing : Collaborate with independent labs to replicate synthesis, noting variables (e.g., solvent batch, humidity).
  • DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., DOE via JMP or Minitab) to identify critical factors .

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